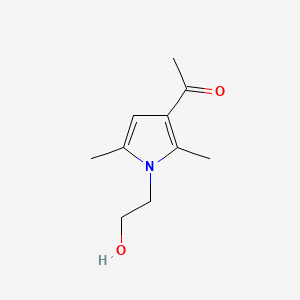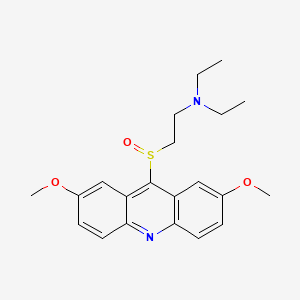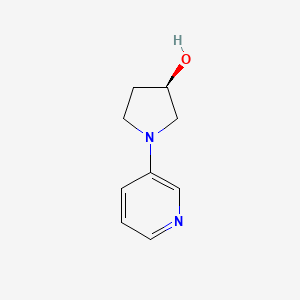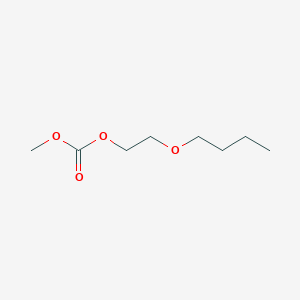
2-Butoxyethyl methyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butoxyethyl methyl carbonate is an organic compound that has garnered attention due to its potential applications in various fields, including as a clean diesel fuel additive. This compound is characterized by its chemical structure, which includes a butoxyethyl group and a methyl carbonate group. It is known for its ability to improve the properties of diesel fuel, making it a subject of interest in the quest for cleaner energy solutions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-butoxyethyl methyl carbonate typically involves the reaction of 2-butoxyethanol with dimethyl carbonate. This reaction is catalyzed by a base, such as sodium methoxide, and is carried out under mild conditions. The reaction can be represented as follows:
C4H9OCH2CH2OH+(CH3O)2CO→C4H9OCH2CH2OCOOCH3+CH3OH
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous processes that ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions are crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 2-Butoxyethyl methyl carbonate undergoes various chemical reactions, including hydrolysis, transesterification, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 2-butoxyethanol and methanol.
Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol, facilitated by a catalyst such as sodium methoxide.
Substitution: The compound can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Major Products Formed:
Hydrolysis: 2-Butoxyethanol and methanol.
Transesterification: Various alkyl carbonates depending on the alcohol used.
Substitution: Products vary based on the nucleophile involved.
Aplicaciones Científicas De Investigación
2-Butoxyethyl methyl carbonate has been extensively studied for its applications in various fields:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential use in biochemical assays and as a stabilizing agent for certain biological compounds.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Primarily used as a clean diesel fuel additive, where it improves fuel properties such as reducing smoke and carbon monoxide emissions
Mecanismo De Acción
The mechanism by which 2-butoxyethyl methyl carbonate exerts its effects, particularly as a fuel additive, involves its ability to enhance combustion efficiency. The compound increases the oxygen content in the fuel, leading to more complete combustion and reduced emissions. The molecular targets include the fuel molecules themselves, where the carbonate group facilitates better mixing and combustion .
Comparación Con Compuestos Similares
2-Butoxyethanol: An organic compound with similar applications as a solvent and in industrial processes.
Dimethyl Carbonate: Used as a methylating agent and in the production of polycarbonates.
Ethylene Glycol: Commonly used in antifreeze and as a precursor to polymers.
Uniqueness: 2-Butoxyethyl methyl carbonate stands out due to its dual functional groups, which confer unique properties such as enhanced solubility and reactivity. Its ability to act as both a solvent and a fuel additive makes it versatile and valuable in various applications .
Propiedades
Número CAS |
160852-86-8 |
|---|---|
Fórmula molecular |
C8H16O4 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
2-butoxyethyl methyl carbonate |
InChI |
InChI=1S/C8H16O4/c1-3-4-5-11-6-7-12-8(9)10-2/h3-7H2,1-2H3 |
Clave InChI |
PNPLHROYFBCULP-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCOC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


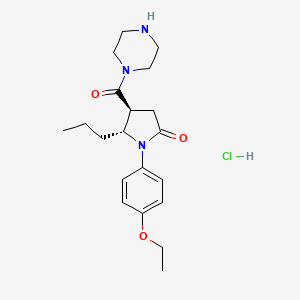
![7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12904913.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-alanylglycine](/img/structure/B12904914.png)
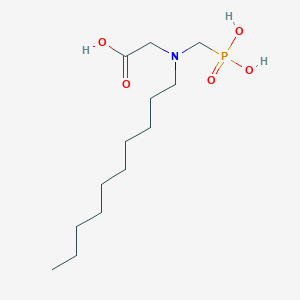
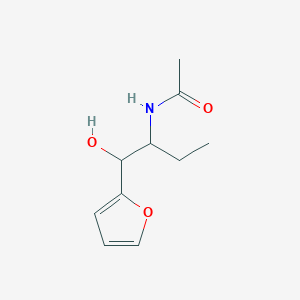
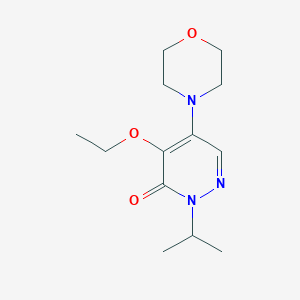
![3-Ethyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12904937.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-(1,3-benzodioxol-5-yl)-N-methyl-](/img/structure/B12904938.png)
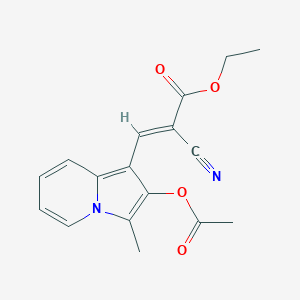
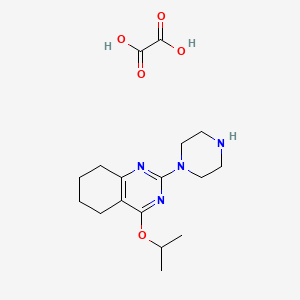
![8-Benzyl-2-chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B12904951.png)
